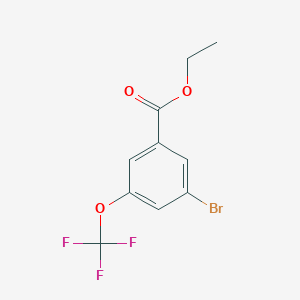![molecular formula C19H20ClNO2S B2502410 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034416-82-3](/img/structure/B2502410.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is an organic compound that combines various functionalities, making it versatile in both its chemical properties and potential applications. This compound contains a chloro group, a thieno ring fused with a pyridine ring, a phenyl group, and a tetrahydropyran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves a multi-step process. A common approach may involve:
Formation of the thienopyridine core: : This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: : This could be done via halogenation using reagents like thionyl chloride or phosphorus trichloride.
Attachment of the phenyl group: : This step might involve a Friedel-Crafts acylation using aluminum chloride as a catalyst.
Construction of the tetrahydropyran ring: : This could be performed through a ring-closing reaction using a suitable precursor and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, often involving continuous flow processes, which allow for better control over reaction conditions and improved safety profiles. Solvent choice, temperature control, and reaction time are critical factors in achieving high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions could target the chloro group or the ketone moiety, depending on the reagents used.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro site.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing the ketone; zinc and hydrochloric acid for dehalogenation.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
From oxidation: : Sulfoxides and sulfones.
From reduction: : Alcohols or dehalogenated products.
From substitution: : Derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: : Used as an intermediate in creating complex molecules for pharmaceutical research.
Study of reaction mechanisms: : Its diverse functional groups make it suitable for studying various chemical reactions.
Biology
Biochemical studies: : Potential probe for understanding enzyme interactions due to its multifaceted structure.
Medicine
Drug development: : Exploration as a potential therapeutic due to its unique structural attributes.
Industry
Material science: : Potential use in developing new materials with specific chemical properties.
Mécanisme D'action
The compound's effects are determined by its interactions at the molecular level. It can interact with various molecular targets, such as enzymes, through:
Binding to active sites: : Influencing enzyme activity.
Interacting with receptors: : Modifying signal transduction pathways.
Comparaison Avec Des Composés Similaires
Unique Aspects
What sets (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone apart is the combination of its structural features, which are not commonly found together in one molecule.
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenylpiperidin-4-yl)methanone: : Lacks the tetrahydropyran ring.
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-furan-4-yl)methanone: : Substitutes the tetrahydropyran with a furan ring.
(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: : Contains a bromo group instead of a chloro group.
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-17-12-14-13-21(9-6-16(14)24-17)18(22)19(7-10-23-11-8-19)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMKBOWWGZVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)



![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)


